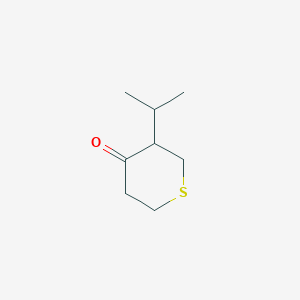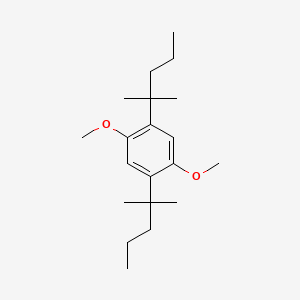
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: is an organic compound with the molecular formula C20H34O2 . It is also known by its synonym Benzene,1,4-di-tert-hexyl-2,5-dimethoxy This compound is characterized by the presence of two methoxy groups and two tert-hexyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene can be synthesized through Friedel-Crafts Alkylation of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene to form the final product .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the Friedel-Crafts Alkylation process is a common method used in industrial organic synthesis. This process typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The methoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene involves its interaction with molecular targets and pathways. The compound’s methoxy groups and tert-hexyl groups can participate in various chemical interactions, influencing its reactivity and potential biological activity . The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethoxy-2-methylbenzene:
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar aromatic structure with different substituents.
Uniqueness:
These groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
75773-13-6 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C20H34O2/c1-9-11-19(3,4)15-13-18(22-8)16(14-17(15)21-7)20(5,6)12-10-2/h13-14H,9-12H2,1-8H3 |
InChI-Schlüssel |
BGJQFWZDXPXLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


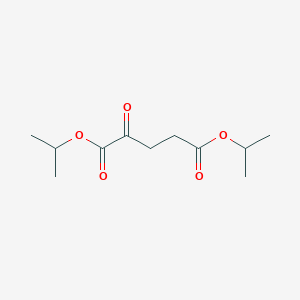
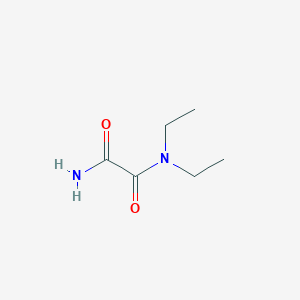
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
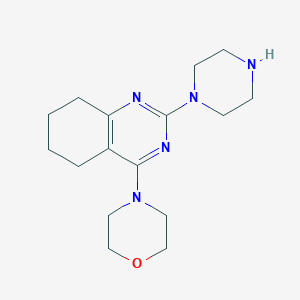
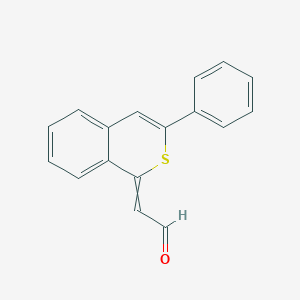
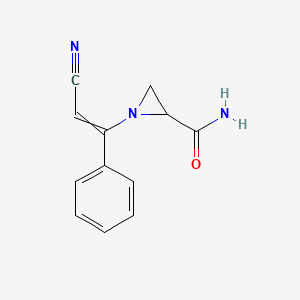
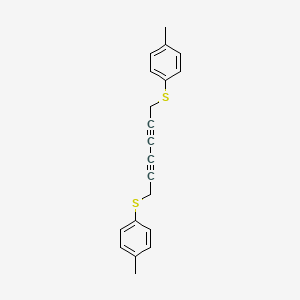
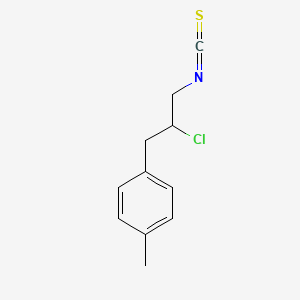
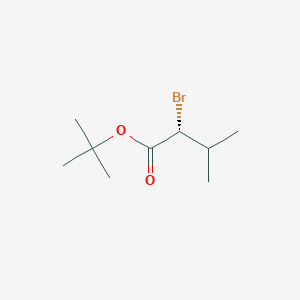
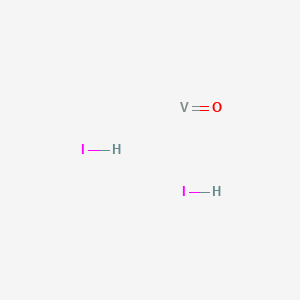

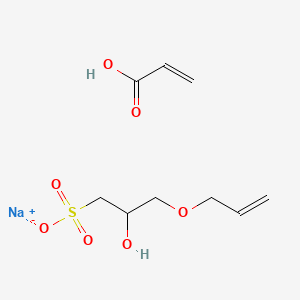
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
